Cas no 4282-34-2 (Dimethyl thiophene-2,5-dicarboxylate)

Dimethyl thiophene-2,5-dicarboxylate is a high-purity organic compound primarily used as a key intermediate in the synthesis of advanced materials, including conjugated polymers and organic semiconductors. Its thiophene backbone and ester functional groups make it a versatile building block for designing materials with tailored electronic and optical properties. The compound exhibits excellent stability and solubility in common organic solvents, facilitating its integration into solution-based processing methods. Its well-defined structure ensures consistent reactivity, making it suitable for precise polymerization or functionalization reactions. These characteristics are particularly valuable in applications such as organic electronics, photovoltaics, and conductive coatings.
Dimethyl thiophene-2,5-dicarboxylate structure
4282-34-2 structure
Product Name:Dimethyl thiophene-2,5-dicarboxylate
CAS No:4282-34-2
MF:C8H8O4S
MW:200.211721420288
MDL:MFCD00142121
CID:325172
PubChem ID:598246
Update Time:2025-05-26

Dimethyl thiophene-2,5-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 2,5-Thiophenedicarboxylicacid, 2,5-dimethyl ester
    • DIMETHYL 2,5-THIOPHENEDICARBOXYLATE
    • Dimethyl thiophene-2,5-dicarboxylate
    • Dimethyl-2,5-thiophenedicarboxylate
    • 2,5-bismethoxycarbonylthiophen
    • 2,5-diformylthiophene
    • 2,5-thiophenebiscarboxaldehyde
    • 2,5-Thiophenedicarboxaldehyde
    • thiophene-2,5-dicarboxaldehyde
    • thiophene-2,5-dicarboxylic acid diester
    • thiophene-2,5-dicarboxylic acid dimethyl ester
    • 2,5-dimethyl thiophene-2,5-dicarboxylate
    • dimethylthiophene-2,5-dicarboxylate
    • SR-01000510005
    • thiophene-2,5-dicarboxylic acid dimethylester
    • CS-0206544
    • MFCD00142121
    • 4282-34-2
    • AS-9598
    • DTXSID601227144
    • EN300-250213
    • Z269906846
    • FT-0652279
    • SCHEMBL70027
    • SR-01000510005-1
    • 2,5-Thiophenedicarboxylic acid, 2,5-dimethyl ester
    • SY205394
    • 2,5-Thiophenedicarboxylic acid dimethyl ester
    • AKOS002350036
    • F97435
    • AE-641/01995022
    • ALBB-023964
    • 2,5-thiophenedicarboxylic acid, dimethyl ester
    • MDL: MFCD00142121
    • Inchi: 1S/C8H8O4S/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3
    • InChI Key: CYUGNCLRGFKPAE-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=CC=C1C(=O)OC

Computed Properties

  • Exact Mass: 200.01400
  • Monoisotopic Mass: 200.014
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.8A^2
  • XLogP3: 2

Experimental Properties

  • Density: 1.294
  • Boiling Point: 291.6 °C at 760 mmHg
  • Flash Point: 130.2 °C
  • PSA: 80.84000
  • LogP: 1.32130

Dimethyl thiophene-2,5-dicarboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Dimethyl thiophene-2,5-dicarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:4282-34-2)Dimethyl thiophene-2,5-dicarboxylate
Order Number:A826015
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):164.0
Email:sales@amadischem.com

Additional information on Dimethyl thiophene-2,5-dicarboxylate

Dimethyl thiophene-2,5-dicarboxylate (CAS No. 4282-34-2): A Comprehensive Overview in Modern Chemical Research

Dimethyl thiophene-2,5-dicarboxylate, a compound with the chemical identifier CAS No. 4282-34-2, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This compound, characterized by a thiophene core substituted with two carboxylate groups at the 2 and 5 positions and dimethyl esterification, presents a versatile scaffold for further chemical modifications and biological investigations.

The molecular structure of Dimethyl thiophene-2,5-dicarboxylate consists of a five-membered aromatic ring containing sulfur, which is a key feature contributing to its reactivity and interaction with biological targets. The presence of two carboxylate groups enhances its solubility in polar solvents and allows for diverse functionalization strategies, making it an attractive intermediate in synthetic chemistry. Furthermore, the dimethyl ester groups provide stability while maintaining the potential for hydrolysis under specific conditions, offering flexibility in drug design.

In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the thiophene moiety exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of functional groups in Dimethyl thiophene-2,5-dicarboxylate makes it a promising candidate for developing novel therapeutic agents. Researchers have explored its potential in inhibiting various enzymes and receptors involved in disease pathways, highlighting its significance in medicinal chemistry.

One of the most compelling aspects of Dimethyl thiophene-2,5-dicarboxylate is its utility as a building block for more complex molecules. The carboxylate groups can be coupled with amines via amide bond formation, while the ester groups can undergo hydrolysis to yield free carboxylic acids. This dual functionality allows chemists to design molecules with tailored properties for specific applications. For instance, researchers have utilized this compound to synthesize peptidomimetics aimed at modulating protein-protein interactions, which is crucial for understanding disease mechanisms and developing targeted therapies.

The pharmaceutical industry has also shown interest in thiophene derivatives for their potential as drug candidates. Several preclinical studies have investigated the pharmacological effects of compounds structurally related to Dimethyl thiophene-2,5-dicarboxylate. These studies have revealed that certain derivatives exhibit potent activity against cancer cell lines by interfering with critical signaling pathways. Additionally, there is evidence suggesting that these compounds can induce apoptosis in tumor cells while minimizing toxicity to healthy tissues. Such findings underscore the therapeutic promise of this class of molecules.

Beyond pharmaceutical applications, Dimethyl thiophene-2,5-dicarboxylate has found utility in materials science and agrochemical research. Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry. These complexes have been explored for their catalytic properties and potential use in industrial processes. Moreover, derivatives of this compound have shown efficacy as intermediates in the synthesis of agrochemicals that protect crops from pests and diseases.

The synthesis of Dimethyl thiophene-2,5-dicarboxylate involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. One common approach involves the condensation of thioanisole with diethyl oxalate followed by cyclization and subsequent functional group modifications. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These innovations are essential for large-scale production and ensure that researchers have access to sufficient quantities of this valuable compound.

In conclusion, Dimethyl thiophene-2,5-dicarboxylate (CAS No. 4282-34-2) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features make it a versatile intermediate for drug discovery, materials science, and agrochemical development. As research continues to uncover new biological activities and synthetic possibilities, this compound will undoubtedly remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:4282-34-2)Dimethyl thiophene-2,5-dicarboxylate
A826015
Purity:99%
Quantity:1g
Price ($):164.0
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